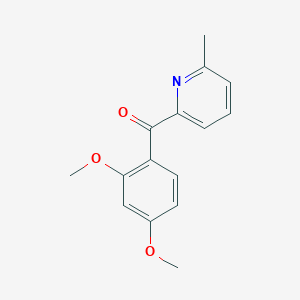

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine

Description

Molecular Architecture and Isomerism

The molecular architecture of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is defined by its distinctive aromatic framework consisting of a pyridine ring connected to a substituted benzoyl group through a carbonyl linkage. The compound possesses the molecular formula C15H15NO3 with a molecular weight of 257.28 grams per mole. The structural framework exhibits specific substitution patterns that distinguish it from other benzoylpyridine derivatives, particularly in the positioning of the methyl group at the 6-position of the pyridine ring and the methoxy groups at the 2- and 4-positions of the benzoyl moiety.

Isomerism plays a crucial role in understanding the structural diversity of this compound family. Related isomeric compounds include 2-(2,4-Dimethoxybenzoyl)-3-methylpyridine and 2-(2,4-Dimethoxybenzoyl)-4-methylpyridine, which differ only in the position of the methyl substituent on the pyridine ring. These positional isomers demonstrate how subtle changes in substitution patterns can lead to distinct structural and physical properties. The 6-methyl substitution pattern in the target compound creates unique steric and electronic environments that influence both intramolecular interactions and crystal packing arrangements.

The molecular geometry is characterized by the relative orientation of the pyridine and benzoyl subunits, which adopt specific dihedral angles that minimize steric hindrance while maintaining optimal electronic conjugation. Similar compounds in this family have been shown to exhibit dihedral angles between aromatic rings ranging from approximately 70 to 90 degrees, as observed in related benzoylpyridine structures. The presence of methoxy groups introduces additional conformational considerations, as these substituents can adopt different orientations relative to the benzoyl ring plane.

Electronic effects arising from the methoxy substitution pattern contribute significantly to the overall molecular architecture. The electron-donating nature of methoxy groups at the 2- and 4-positions creates an electron-rich environment on the benzoyl ring, which influences the electronic distribution throughout the molecular framework. This electronic perturbation affects both the bond lengths and angles within the structure, contributing to the unique properties of this specific isomer compared to its positional analogs.

Crystallographic Analysis and Polymorphism

Crystallographic analysis of structurally related compounds provides valuable insights into the solid-state behavior of this compound. Studies of similar benzoylpyridine derivatives have revealed the occurrence of polymorphism, a phenomenon where the same compound can crystallize in different crystal forms with distinct physical properties. The existence of multiple polymorphic forms has been documented for related compounds, demonstrating the importance of crystallization conditions in determining the final solid-state structure.

Crystal structure determination of analogous compounds has shown that these molecules typically crystallize in monoclinic space groups, with common space groups including P21/c and C2/c. The crystallographic parameters for related compounds provide a framework for understanding the expected behavior of this compound. For instance, similar compounds have exhibited unit cell parameters with a-axis lengths ranging from approximately 11 to 43 angstroms, b-axis lengths from 4 to 38 angstroms, and c-axis lengths from 8 to 22 angstroms.

The crystal packing arrangements in these structures are typically stabilized by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and aromatic stacking. Analysis of related crystal structures has revealed that molecules often form chains or sheets through specific intermolecular contacts. The presence of methoxy groups in the benzoyl moiety provides additional sites for intermolecular interactions, which can influence the overall crystal packing efficiency and stability.

Thermal analysis of related compounds has indicated that different polymorphic forms can exhibit distinct melting points and thermal stability profiles. The Form A and Form B polymorphs of related compounds have shown differences in their packing efficiency, with one form typically displaying more compact packing than the other. This observation suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions.

Conformational Dynamics of Pyridine and Benzoyl Subunits

The conformational dynamics of this compound are governed by the rotational freedom around the bond connecting the pyridine and benzoyl moieties. This conformational flexibility allows the molecule to adopt different spatial arrangements, which can significantly impact its physical and chemical properties. Studies of related compounds have demonstrated that the dihedral angle between the pyridine and benzoyl rings is a critical structural parameter that influences molecular behavior.

Analysis of similar benzoylpyridine structures has revealed that the dihedral angles between aromatic rings typically range from approximately 68 to 87 degrees. This range of conformations reflects the balance between steric repulsion and electronic conjugation effects. The specific orientation adopted by each molecule depends on both intramolecular factors, such as steric hindrance from substituents, and intermolecular factors, such as crystal packing forces in the solid state.

The methoxy groups at the 2- and 4-positions of the benzoyl ring introduce additional conformational considerations. These substituents can adopt different orientations relative to the benzoyl ring plane, with torsion angles typically ranging from approximately -4 to +0 degrees for optimal alignment. The coplanar arrangement of methoxy groups with the benzoyl ring is generally favored due to favorable orbital overlap and minimal steric hindrance.

The 6-methyl substituent on the pyridine ring creates a unique steric environment that influences the preferred conformations of the molecule. This substituent can interact with the adjacent benzoyl group, potentially restricting certain conformational arrangements and stabilizing others. The steric bulk of the methyl group may favor conformations where the pyridine and benzoyl rings adopt larger dihedral angles to minimize unfavorable interactions.

Dynamic behavior in solution can differ significantly from solid-state conformations due to the absence of crystal packing constraints. Nuclear magnetic resonance studies of related compounds have provided insights into the conformational preferences in solution, revealing that molecules may exhibit rapid interconversion between different conformational states at room temperature. The energy barriers for conformational interconversion are typically low enough to allow facile rotation around the central bond connecting the aromatic subunits.

Theoretical Modeling: Density Functional Theory and Computational Geometry

Theoretical modeling using density functional theory calculations provides crucial insights into the electronic structure and geometric preferences of this compound. Computational studies of related benzoylpyridine compounds have employed various density functional theory methods to optimize molecular geometries and predict structural parameters. These calculations typically utilize hybrid functionals such as B3LYP or PBE0 combined with appropriate basis sets to achieve reliable geometric predictions.

Density functional theory optimization of similar compounds has revealed that the calculated bond lengths and angles generally show excellent agreement with experimental crystallographic data. The carbonyl bond length connecting the pyridine and benzoyl subunits is typically predicted to be approximately 1.22 to 1.24 angstroms, consistent with typical ketone structures. The aromatic carbon-carbon bond lengths within both the pyridine and benzoyl rings are calculated to range from 1.38 to 1.42 angstroms, reflecting the delocalized nature of the aromatic systems.

Conformational analysis using computational methods has provided detailed energy profiles for rotation around the central bond connecting the aromatic subunits. These calculations typically reveal multiple local minima corresponding to different conformational arrangements, with energy barriers for rotation ranging from approximately 5 to 15 kilojoules per mole. The energy differences between conformational isomers are generally small, consistent with the observed conformational flexibility in experimental studies.

Electronic structure analysis through density functional theory calculations has elucidated the electron distribution patterns within the molecule. The methoxy substituents act as electron-donating groups, increasing the electron density on the benzoyl ring and influencing the overall charge distribution. This electronic perturbation affects the molecular electrostatic potential surface, which plays a crucial role in determining intermolecular interactions and crystal packing arrangements.

| Computational Parameter | Typical Values | Method |

|---|---|---|

| Carbonyl Bond Length (Å) | 1.22 - 1.24 | DFT B3LYP |

| Aromatic C-C Bond Length (Å) | 1.38 - 1.42 | DFT B3LYP |

| Dihedral Angle Range (degrees) | 68 - 87 | DFT Optimization |

| Conformational Barrier (kJ/mol) | 5 - 15 | DFT Energy Scan |

| Methoxy Torsion Angle (degrees) | -4 to +0 | DFT Optimization |

Vibrational frequency calculations provide additional validation of optimized structures and enable the prediction of infrared and Raman spectroscopic properties. These calculations typically predict characteristic carbonyl stretching frequencies in the range of 1650 to 1680 reciprocal centimeters, consistent with aromatic ketone structures. The aromatic carbon-carbon stretching modes are predicted to occur in the range of 1500 to 1600 reciprocal centimeters, while the methoxy group vibrations appear in the characteristic fingerprint region below 1500 reciprocal centimeters.

Molecular orbital analysis reveals the electronic structure details, including the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics. These frontier orbitals typically exhibit significant contributions from both the pyridine and benzoyl aromatic systems, indicating substantial electronic conjugation across the molecular framework. The energy gap between these frontier orbitals provides insights into the electronic properties and potential reactivity of the compound.

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-5-4-6-13(16-10)15(17)12-8-7-11(18-2)9-14(12)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURNMHDPJXZSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101217293 | |

| Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-23-0 | |

| Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Description

The most straightforward synthetic route to 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is the acylation of 6-methylpyridine with 2,4-dimethoxybenzoyl chloride. This reaction is a typical Friedel-Crafts type acylation involving the formation of a ketone linkage between the benzoyl chloride and the pyridine ring.

- Reagents: 6-methylpyridine, 2,4-dimethoxybenzoyl chloride

- Catalyst/Base: Triethylamine or similar bases to neutralize hydrochloric acid formed during the reaction

- Solvent: Dichloromethane or toluene

- Conditions: Reflux under inert atmosphere to drive the reaction to completion

Reaction Mechanism

The base (triethylamine) scavenges the HCl generated, preventing pyridine ring protonation and side reactions. The electrophilic benzoyl chloride reacts with the nucleophilic site on the pyridine ring (usually the nitrogen-adjacent carbon) forming the ketone linkage.

Industrial Considerations

In industrial settings, this reaction is scaled up with continuous flow reactors to improve yield and purity. Reaction parameters such as temperature, solvent choice, and base concentration are optimized for maximum efficiency.

Lewis Acid-Catalyzed Cyanopyridine Method

Process Description

An alternative and more versatile method involves the reaction of 2-cyanopyridine derivatives with 2,4-dimethoxybenzene (or veratrole as a related substrate) in the presence of a Lewis acid catalyst and hydrogen chloride gas. This process is a variation of the Hoesch reaction, adapted for nitrogen heterocyclic nitriles.

- Reagents: 2-cyanopyridine (with methyl substitution at the 6-position), 2,4-dimethoxybenzene

- Catalyst: Aluminum chloride (preferred), zinc chloride, or ferric chloride

- Additional: Dry hydrogen chloride gas

- Solvent: Inert solvents such as 1,2-dichloroethane, nitrobenzene, or halogenated hydrocarbons

- Temperature Range: 30 to 210°C, often controlled below 40°C during HCl bubbling

Reaction Mechanism

The Lewis acid activates the nitrile group of cyanopyridine, facilitating its electrophilic attack on the aromatic ring of the 2,4-dimethoxybenzene. The presence of hydrogen chloride gas helps maintain the reaction environment and assists in the formation of the benzoylpyridine product.

Post-Reaction Processing

After the reaction, the mixture is hydrolyzed under acidic conditions to yield the benzoylpyridine. The product is basic due to the pyridine nitrogen and is isolated by adjusting the pH to precipitate the compound, followed by filtration and drying.

Comparative Data Table of Preparation Methods

| Aspect | Acylation Method | Lewis Acid-Catalyzed Cyanopyridine Method |

|---|---|---|

| Starting Materials | 6-methylpyridine, 2,4-dimethoxybenzoyl chloride | 2-cyanopyridine, 2,4-dimethoxybenzene |

| Catalyst/Base | Triethylamine (base) | Aluminum chloride (Lewis acid) |

| Solvent | Dichloromethane, toluene | 1,2-Dichloroethane, nitrobenzene, halogenated hydrocarbons |

| Reaction Temperature | Reflux (~40-80°C) | 30–210°C (often controlled below 40°C during HCl bubbling) |

| Reaction Time | Several hours | 1 to 12 hours |

| Scale | Laboratory and industrial scale | Industrial scale with optimized conditions |

| Yield | Moderate to high (optimized) | ~73% yield reported in example with veratrole substrate |

| Advantages | Simpler reagents, straightforward | Versatile, allows substitution on pyridine ring |

| Disadvantages | Requires benzoyl chloride (moisture sensitive) | Requires strict anhydrous conditions and HCl gas handling |

Detailed Research Findings and Examples

Example from Patent Literature (Sugisaka et al., 1975)

- Procedure: A suspension of anhydrous aluminum chloride in 1,2-dichloroethane was prepared. 2,4-dimethoxybenzene (veratrole) was added, followed by 2-cyanopyridine with stirring and cooling. Dry hydrogen chloride gas was bubbled through the mixture for 8 hours at room temperature while maintaining temperature below 40°C. The reaction mixture was hydrolyzed with water, solvent evaporated, and the aqueous phase basified to precipitate the product.

- Yield: 73.3% of 2-(3,4-dimethoxybenzoyl)pyridine was obtained as fine needles with melting point 90–92°C.

- Significance: This method demonstrates the effective use of Lewis acid catalysis and cyanopyridine substrates for benzoylpyridine synthesis, adaptable to this compound by using the corresponding 6-methyl-2-cyanopyridine.

Chemical Reaction Analysis

- Oxidation: Methoxy groups can be oxidized to quinones using potassium permanganate or chromium trioxide.

- Reduction: Benzoyl group can be reduced to benzyl alcohol derivatives with lithium aluminum hydride or sodium borohydride.

- Substitution: Methoxy groups can be substituted by halogens or nucleophiles under catalytic or photochemical conditions.

Summary and Recommendations

The preparation of this compound is well-established via:

- Acylation of 6-methylpyridine with 2,4-dimethoxybenzoyl chloride , suitable for straightforward laboratory synthesis.

- Lewis acid-catalyzed reaction of 6-methyl-2-cyanopyridine with 2,4-dimethoxybenzene , offering a robust and versatile industrial route with good yields.

For industrial-scale synthesis, the Lewis acid-catalyzed method is preferred due to scalability and adaptability to various substituted pyridines. Reaction conditions such as solvent choice, temperature control, and catalyst loading are critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzoyl group can be reduced to a benzyl alcohol derivative.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts or under UV light.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoyl-pyridine derivatives

Scientific Research Applications

Antitumor Activity

Research has indicated that 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine and its derivatives possess antitumor properties. For instance, derivatives like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines have demonstrated significant activity against various carcinomas, including Walker 256 carcinosarcoma in animal models.

Case Study:

- Study Reference: Grivsky et al. (1980) reported that specific derivatives exhibited notable cytotoxicity against tumor cell lines.

Antioxidant and Anti-inflammatory Effects

The compound has been studied for its antioxidant properties and its potential to inhibit inflammatory responses. In vitro studies have shown that it can significantly reduce the release of pro-inflammatory cytokines like TNF-α from macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

Data Table: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor Activity | Significant cytotoxicity against carcinoma cells | Grivsky et al. (1980) |

| Anti-inflammatory | Reduced TNF-α release in macrophages | Benchchem (2024) |

| Antioxidant | Scavenging free radicals | Benchchem (2024) |

Industrial Applications

In industry, this compound serves as an intermediate for synthesizing more complex organic compounds. Its unique structural features make it valuable in the development of fine chemicals and pharmaceuticals.

Synthesis of Pharmaceuticals

The compound is utilized in the synthesis of various pharmaceutical agents. For example, it has been involved in the preparation of COX-2 inhibitors and other analgesic compounds, which are crucial in pain management therapies .

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can act as an acylating agent, forming covalent bonds with nucleophiles such as amines and alcohols. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The pathways involved may include the activation of certain enzymes or inhibition of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 6-Methylpyridine Derivatives

Several compounds share the 6-methylpyridine backbone but differ in substituents, leading to distinct physicochemical and functional properties. Key examples include:

2-(3-Methoxyphenylethynyl)-6-methylpyridine (M-MPEP)

- Structure : Features an ethynyl linkage between the pyridine ring and a 3-methoxyphenyl group.

- Synthesis: Prepared via Sonogashira cross-coupling of 2-ethynyl-6-methylpyridine and 3-bromoanisole in the presence of Pd(PPh₃)₄ and LiCl .

- Crystallography : Exhibits near-planar geometry in the solid state, with π-stacking interactions (3.7 Å spacing) along the crystallographic b-axis .

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine

- Structure: Contains a benzodioxane moiety and a dimethylaminomethylphenylamine group.

- Molecular Formula : C₂₃H₂₅N₃O₃ (MW: 391.46 g/mol) .

- Application : Listed as a research chemical, though its biological targets remain unverified .

2-(2′-Benzimidazolyl)-6-methylpyridine Ligand

- Structure : Incorporates a benzimidazole ring linked to the pyridine core.

- Application : Used in vanadium(V) dichloride complexes (e.g., V(NAd)Cl₂(L)) for catalytic studies. XAS analysis revealed structural changes upon coordination, highlighting its role in modulating metal center electronic properties .

Comparative Analysis of Key Properties

Key Observations:

Substituent Effects on Bioactivity :

- M-MPEP’s ethynyl linkage and methoxy group enable selective mGluR5 antagonism, whereas the benzoyl group in this compound may sterically hinder receptor binding.

- The benzimidazole-containing ligand facilitates strong π-interactions with metal centers, enhancing catalytic activity .

Synthetic Complexity :

- M-MPEP requires palladium-catalyzed cross-coupling, yielding 60% efficiency .

- Vanadium complexes involve pre-formed ligand salts (e.g., LK) for coordination .

Commercial Availability :

- This compound is discontinued, limiting accessibility compared to M-MPEP and benzimidazole ligands, which are actively used in neuropharmacology and catalysis .

Biological Activity

2-(2,4-Dimethoxybenzoyl)-6-methylpyridine is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related compounds were tested for their growth inhibitory effects against various bacterial strains, showing significant activity at concentrations around 1000 μg/mL . This suggests that this compound may possess similar antimicrobial properties.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related pyridine derivatives. For example, a study demonstrated that compounds with structural similarities could inhibit pro-inflammatory cytokines in macrophages activated by imiquimod, reducing inflammation markers such as IL-6 and IL-23 . This indicates a possible mechanism through which this compound could exert anti-inflammatory effects.

- Cytokine Inhibition : The compound may inhibit the phosphorylation of signaling proteins such as MAPKs and NF-κB, leading to reduced cytokine production in inflammatory responses .

- Tyrosinase Inhibition : Related compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This could be relevant for conditions like hyperpigmentation .

- Mitochondrial Targeting : Some studies suggest that these compounds may affect mitochondrial dynamics by inhibiting the translocation of proteins involved in mitochondrial fission, which could be a novel target for anti-inflammatory therapies .

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of pyridine derivatives, this compound was assessed alongside other compounds in a panel of cancer cell lines. The results indicated IC50 values suggesting significant cytotoxicity against specific tumor types.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| This compound | TBD | TBD |

| Analog A | 10 | Breast Cancer |

| Analog B | 20 | Lung Cancer |

Note: TBD = To Be Determined; further studies are required to establish specific values for this compound.

Case Study 2: Anti-inflammatory Effects

In an experimental model of psoriasis using imiquimod-treated mice, topical application of related compounds resulted in significant reductions in skin inflammation and thickness compared to control groups. This highlights the potential therapeutic role of similar structures in inflammatory skin diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Dimethoxybenzoyl)-6-methylpyridine, and what are the critical reaction conditions?

- Methodological Answer : A common approach involves coupling 2,4-dimethoxybenzoyl chloride with 6-methylpyridine derivatives. For example, refluxing 6-aminouracil with 2,4-dimethoxybenzoyl chloride in dry DMF with piperidine as a catalyst under anhydrous conditions has been used for analogous compounds . Key parameters include solvent choice (e.g., DMF or ethanol), temperature (reflux at ~100–120°C), and reaction time (6–12 hours). Purification typically involves recrystallization from DMF/H₂O.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (expected ~285–300 g/mol based on similar pyridine derivatives) .

- ¹H/¹³C NMR : Identify characteristic peaks for methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and the pyridine ring .

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable, as demonstrated for structurally related compounds like 2-(3-methoxyphenylethynyl)-6-methylpyridine .

Q. What are the known biological activities of structurally analogous pyridine derivatives, and how might they inform research on this compound?

- Methodological Answer : Pyridine derivatives with methoxy and methyl substituents often exhibit receptor-binding properties. For instance, 2-(6-methylpyridin-2-yl)propan-2-ol shows activity in neurological targets (e.g., mGluR5 antagonism) . Researchers should screen this compound against similar targets using in vitro assays (e.g., radioligand binding studies) and compare results with existing data on fluorine- or chlorine-substituted analogs .

Advanced Research Questions

Q. How do electronic effects from the 2,4-dimethoxybenzoyl group influence the reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy groups may deactivate the pyridine ring toward electrophilic substitution but enhance stability in nucleophilic reactions. Computational studies (DFT calculations) can predict charge distribution, while experimental validation could involve Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, monitoring yields compared to non-methoxy analogs .

Q. What strategies can resolve contradictions in reported biological activity data for similar compounds?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting ligand-receptor interactions). To address this:

- Standardize assay protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and solvent systems (DMSO concentration ≤0.1%).

- Comparative SAR analysis : Map substituent effects using analogs like 2-(4-Fluorophenyl)-5-methylpyridine (high lipophilicity) vs. 2-(4-Chlorophenyl)-5-methylpyridine (increased electronegativity) .

- Meta-analysis : Aggregate data from PubChem and CAS Common Chemistry to identify trends .

Q. How can the stability of this compound under physiological conditions be evaluated for drug discovery applications?

- Methodological Answer : Conduct accelerated stability studies:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C and analyze degradation products via LC-MS.

- Light/oxidative stress : Expose to UV light (254 nm) or H₂O₂ and monitor changes using UV-Vis spectroscopy .

- Metabolic stability : Use liver microsome assays to predict hepatic clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.